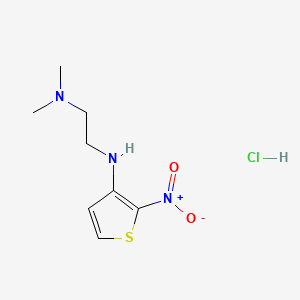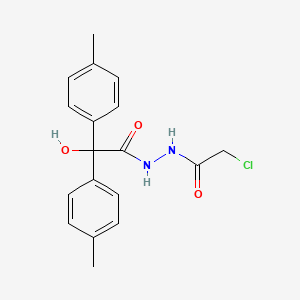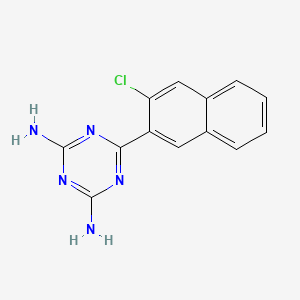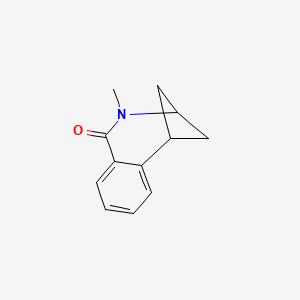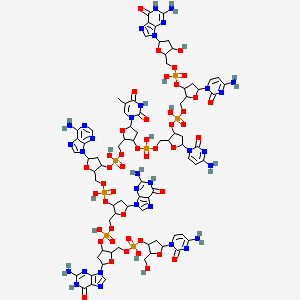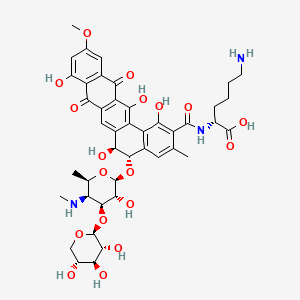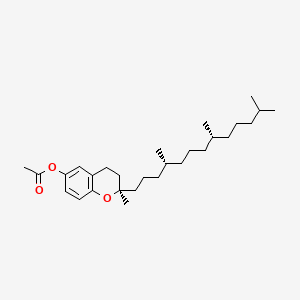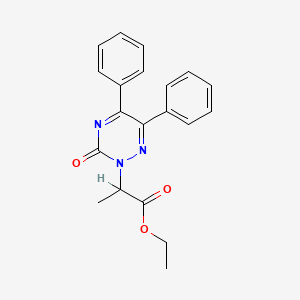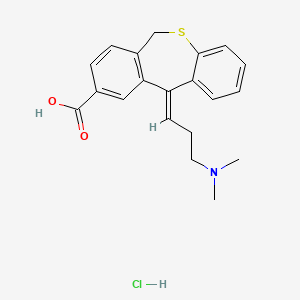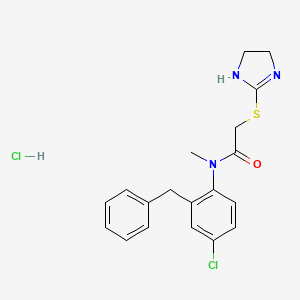
Acetamide, N-(4-chloro-2-(phenylmethyl)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-methyl-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Acetamide, N-(4-chloro-2-(phenylmethyl)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-methyl-, monohydrochloride” is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chlorinated phenyl ring, an imidazole moiety, and a thioether linkage, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including:
Formation of the Chlorinated Phenyl Ring: This step may involve chlorination of a phenyl ring using reagents like chlorine gas or thionyl chloride.
Introduction of the Benzyl Group: The phenyl ring can be benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through a condensation reaction involving glyoxal and ammonia.
Thioether Linkage Formation: The thioether linkage can be introduced by reacting the imidazole derivative with a thiol compound under basic conditions.
Final Coupling and Methylation: The final product is obtained by coupling the intermediate compounds and methylating the amide nitrogen using methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the imidazole ring or the chlorinated phenyl ring, leading to dechlorination or hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated or hydrogenated derivatives.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of this compound may involve interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety is known to bind to metal ions, which could inhibit metalloprotein enzymes. The chlorinated phenyl ring may interact with hydrophobic pockets in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- Acetamide, N-(4-chlorophenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-methyl-
- Acetamide, N-(2-(phenylmethyl)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-N-methyl-
Uniqueness
The unique combination of a chlorinated phenyl ring, benzyl group, and imidazole moiety in this compound distinguishes it from similar compounds. This structural uniqueness may confer specific biological activities or chemical reactivity that are not observed in related compounds.
Propiedades
Número CAS |
128433-31-8 |
|---|---|
Fórmula molecular |
C19H21Cl2N3OS |
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
N-(2-benzyl-4-chlorophenyl)-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C19H20ClN3OS.ClH/c1-23(18(24)13-25-19-21-9-10-22-19)17-8-7-16(20)12-15(17)11-14-5-3-2-4-6-14;/h2-8,12H,9-11,13H2,1H3,(H,21,22);1H |
Clave InChI |
ISYVUKBRKLDGES-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=C(C=C(C=C1)Cl)CC2=CC=CC=C2)C(=O)CSC3=NCCN3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


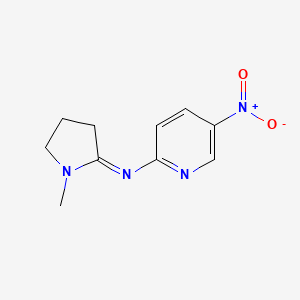
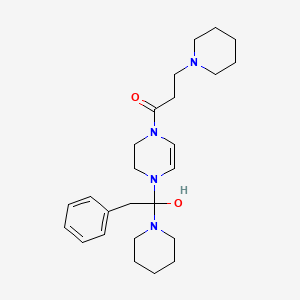
![11-ethyl-5,7-dithia-3,11-diazatricyclo[6.5.0.02,6]trideca-1(8),2(6),3-trien-4-amine;dihydrochloride](/img/structure/B12761514.png)

